(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide
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Overview
Description
“(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide” is a chemical compound with the following properties:
Chemical Formula: CHNOS
Molecular Weight: 189.24 g/mol
Smiles Notation: CC1=NN(C(=C1)CS(=O)(=O)N)C
Preparation Methods
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Research and development efforts may be ongoing to explore its synthesis on a larger scale.
Chemical Reactions Analysis
Reactivity: “(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide” can participate in various chemical reactions, including:
Oxidation: Undergoes oxidation reactions.
Reduction: Reacts with reducing agents.
Substitution: May undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO).
Reduction: Reducing agents like sodium borohydride (NaBH).
Substitution: Nucleophiles (e.g., amines) in the presence of suitable solvents.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
- “(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide” may serve as a building block for the synthesis of more complex molecules.
- Its reactivity could be harnessed for designing novel ligands or catalysts.
- Limited information is available regarding its biological applications. Further research is needed to explore potential pharmacological properties.
- No established industrial applications currently exist.
Mechanism of Action
The exact mechanism by which “(1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide” exerts its effects remains unknown. Further studies are required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, there are no direct comparisons available for this compound. related pyrazole derivatives and sulfonamides may provide insights into its uniqueness.
Properties
Molecular Formula |
C6H11N3O2S |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-5-3-6(9(2)8-5)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11) |
InChI Key |
YAJOLSGEHOCISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CS(=O)(=O)N)C |
Origin of Product |
United States |
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